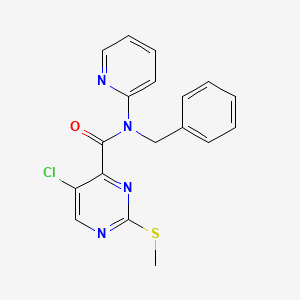

N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-5-chloro-2-methylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4OS/c1-25-18-21-11-14(19)16(22-18)17(24)23(15-9-5-6-10-20-15)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFUCZLMMURZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C18H15ClN4OS

- Molar Mass : 370.86 g/mol

- CAS Number : 835887-29-1

Biological Activity Overview

The compound has been studied for various biological activities, primarily focusing on its anticancer properties. The following sections outline specific findings related to its biological effects.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Cell cycle arrest |

| HepG2 | 17.82 | Inhibition of proliferation |

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption, which are critical for effective cancer treatment.

Case Studies and Research Findings

-

Study on MCF7 Cell Line :

- In a study examining the effects of various pyrimidine derivatives, this compound demonstrated significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 12.50 µM. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways .

- Inhibition of Kinases :

- Combination Therapy Potential :

Scientific Research Applications

The compound has been studied for various biological activities, primarily focusing on its anticancer properties. The following sections outline specific findings related to its biological effects.

Anticancer Activity

Research indicates that N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide exhibits notable cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Cell cycle arrest |

| HepG2 | 17.82 | Inhibition of proliferation |

Case Study: MCF7 Cell Line

In a study examining the effects of various pyrimidine derivatives, this compound demonstrated significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 12.50 µM. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Other Potential Applications

Beyond its anticancer properties, this compound may have applications in other therapeutic areas:

- Antiviral Activity : Similar compounds have shown potential antiviral properties, particularly in inhibiting viral replication through interference with nucleic acid synthesis.

- Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives may exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling pyrimidine precursors with functionalized benzyl and pyridine groups. For example, chlorination of pyrimidine intermediates followed by nucleophilic substitution with methylsulfanyl groups is common . Optimization includes using bases like DBU or triethylamine to enhance coupling efficiency and monitoring reaction progress via HPLC or TLC. Solvent choice (e.g., dioxane or DMF) and temperature control (0–60°C) are critical to minimize side reactions .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection with a Bruker SMART X2S diffractometer (MoKα radiation) and refinement using SHELXL/SHELXS software are typical . Key parameters include unit cell dimensions (e.g., monoclinic P21/c space group) and hydrogen bonding networks, which inform conformational stability and intermolecular interactions .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridin-2-yl vs. pyridin-4-yl) and assess purity.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- FT-IR : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C=S at ~650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to targets like bacterial enzymes (e.g., acps-PPTase) . Validation against experimental IC50 values ensures model accuracy .

Q. What strategies resolve contradictions in synthetic yields or impurity profiles across studies?

- Methodology :

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., stoichiometry, solvent polarity) to identify critical factors.

- Advanced Purification : Use of preparative HPLC or recrystallization (ethanol/water mixtures) to isolate high-purity fractions .

- Mechanistic Studies : Kinetic profiling (e.g., in situ IR spectroscopy) to detect intermediate species and optimize stepwise reactions .

Q. How does the methylsulfanyl group influence the compound’s pharmacokinetic properties?

- Methodology :

- LogP Measurements : Shake-flask or HPLC-based methods to assess lipophilicity. Methylsulfanyl groups increase LogP, enhancing membrane permeability .

- Metabolic Stability Assays : Liver microsome studies to evaluate oxidation pathways (e.g., sulfoxide formation) .

Q. What crystallographic challenges arise when analyzing halogenated pyrimidine derivatives, and how are they addressed?

- Methodology : Heavy atoms (e.g., Cl) cause absorption effects, requiring multi-scan corrections (SADABS). Disorder in flexible groups (e.g., benzyl) is resolved via restrained refinement and occupancy adjustments . Hydrogen atoms are modeled using mixed independent/constrained refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.